molecular formula C5H12N4S B13113717 Thiomorpholine-4-carboximidhydrazide

Thiomorpholine-4-carboximidhydrazide

Cat. No.: B13113717
M. Wt: 160.24 g/mol
InChI Key: BYOSVIXFYSPHRL-UHFFFAOYSA-N
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Description

Thiomorpholine-4-carboximidhydrazide (CAS: 72662-49-8) is a sulfur-containing heterocyclic compound characterized by a morpholine backbone modified with a thiocarbonyl group and a carboximidhydrazide functional group. The compound is commercially available with a purity of 97% and is part of a broader class of thiomorpholine derivatives studied for their diverse pharmacological profiles .

Properties

Molecular Formula

C5H12N4S

Molecular Weight

160.24 g/mol

IUPAC Name

N'-aminothiomorpholine-4-carboximidamide

InChI

InChI=1S/C5H12N4S/c6-5(8-7)9-1-3-10-4-2-9/h1-4,7H2,(H2,6,8)

InChI Key

BYOSVIXFYSPHRL-UHFFFAOYSA-N

Isomeric SMILES

C1CSCCN1/C(=N/N)/N

Canonical SMILES

C1CSCCN1C(=NN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiomorpholine-4-carboximidhydrazide typically involves the reaction of thiomorpholine with hydrazine derivatives under controlled conditions. One common method includes the use of a microwave-supported one-pot reaction, which involves the use of a solid base such as magnesium oxide (MgO) in an eco-friendly solvent like ethanol . This method is advantageous due to its shorter reaction times and higher yields compared to conventional methods.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and microwave-assisted synthesis are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: Thiomorpholine-4-carboximidhydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of this compound .

Scientific Research Applications

Thiomorpholine-4-carboximidhydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiomorpholine-4-carboximidhydrazide involves its interaction with specific molecular targets and pathways. One well-known reaction is the S-oxidation catalyzed by cytochrome P450 enzymes, leading to the formation of sulfoxides and subsequent ring cleavage . This reaction is crucial for its biodegradation and potential therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Thiomorpholine-4-carboximidhydrazide shares structural motifs with several thiomorpholine-based derivatives and hydrazide-containing compounds. Below is a detailed comparison based on available

Structural and Functional Group Comparison

Compound Name CAS Number Key Functional Groups Purity Molecular Formula (Inferred)
This compound 72662-49-8 Thiomorpholine, carboximidhydrazide 97% C₅H₁₂N₄S
N-Methylthiomorpholine-4-carboxamide 701214-23-5 Thiomorpholine, N-methyl carboxamide 97% C₆H₁₁N₃OS
3-(1H-Imidazol-2-yl)thiomorpholine 933725-16-7 Thiomorpholine, imidazolyl substituent 97% C₇H₁₁N₃S
1,2,3-Thiadiazole-4-carboxylic acid hydrazide N/A Thiadiazole, carboxylic acid hydrazide N/A C₃H₄N₄OS

Notes:

  • This compound distinguishes itself through the carboximidhydrazide group (-C(=NH)-NH-NH₂), which enhances its capacity for chelation and hydrogen bonding compared to simpler amide derivatives like N-Methylthiomorpholine-4-carboxamide .
  • 1,2,3-Thiadiazole-4-carboxylic acid hydrazide (from ) lacks the morpholine ring but shares a hydrazide functional group. Its thiadiazole core may confer greater metabolic stability but reduced conformational flexibility compared to thiomorpholine derivatives .

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